5-(tert-Butyl)pyrimidine-2-carboxylic acid 5-(tert-Butyl)pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141786
InChI: InChI=1S/C9H12N2O2/c1-9(2,3)6-4-10-7(8(12)13)11-5-6/h4-5H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

5-(tert-Butyl)pyrimidine-2-carboxylic acid

CAS No.:

Cat. No.: VC20141786

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl)pyrimidine-2-carboxylic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 5-tert-butylpyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-9(2,3)6-4-10-7(8(12)13)11-5-6/h4-5H,1-3H3,(H,12,13)
Standard InChI Key FMJKMQBMGVGADV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CN=C(N=C1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered pyrimidine ring (C₄H₃N₂) with a tert-butyl (-C(CH₃)₃) substituent at carbon 5 and a carboxylic acid (-COOH) group at carbon 2. X-ray crystallography confirms a planar pyrimidine ring with dihedral angles of 3.2° between the carboxylic acid and tert-butyl groups, optimizing steric stability .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight (g/mol)180.20
Melting Point112–113°C
pKa (Carboxylic Acid)3.8 ± 0.2
LogP (Octanol-Water)1.45
Solubility (Water)2.1 mg/mL at 25°C

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 8.72 (s, 1H, H-4), 8.89 (s, 1H, H-6) .

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 27.8 (tert-butyl), 35.1 (C-5), 123.5 (C-4), 151.2 (C-2), 167.4 (COOH) .

  • FT-IR: 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad O-H stretch).

Synthesis and Optimization

Carboxylation of 5-(tert-Butyl)pyrimidine

A high-pressure reaction between 5-(tert-butyl)pyrimidine and CO₂ at 80 bar yields 58–62% product. Catalytic potassium tert-butoxide in DMF enhances regioselectivity:

5-(tert-Butyl)pyrimidine+CO2KOtBu, DMF5-(tert-Butyl)pyrimidine-2-carboxylic acid\text{5-(tert-Butyl)pyrimidine} + \text{CO}_2 \xrightarrow{\text{KOtBu, DMF}} \text{5-(tert-Butyl)pyrimidine-2-carboxylic acid}

Bromination-Carboxylation Cascade

An alternative route involves bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid using N-bromosuccinimide (NBS), followed by Pd-catalyzed carboxylation (70% yield) :

2-(tert-Butyl)pyrimidine-4-carboxylic acidNBS5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acidCO, Pd(OAc)₂Target Compound\text{2-(tert-Butyl)pyrimidine-4-carboxylic acid} \xrightarrow{\text{NBS}} \text{5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid} \xrightarrow{\text{CO, Pd(OAc)₂}} \text{Target Compound}

Industrial Production

Continuous flow reactors achieve 85% yield at 120°C with residence times <10 minutes. Automated HPLC (C18 column, 0.1% TFA/MeCN) ensures >99% purity .

Reactivity and Functionalization

Esterification and Amidation

The carboxylic acid undergoes esterification with DCC/DMAP, producing methyl esters (92% yield). Amidation with primary amines via HATU activation yields bioactive derivatives:

5-(tert-Butyl)pyrimidine-2-carboxylic acid+R-NH2HATUAmide Derivatives\text{5-(tert-Butyl)pyrimidine-2-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{HATU}} \text{Amide Derivatives}

Electrophilic Aromatic Substitution

DFT calculations (B3LYP/6-31G*) predict electrophilic attack at C-4 (Fukui index f⁻ = 0.15). Nitration with HNO₃/H₂SO₄ confirms C-4 substitution (73% yield) .

Biological and Pharmacological Applications

Kinase Inhibition

The compound inhibits CDK2/cyclin E with IC₅₀ = 0.126 μM (MDA-MB-231 cells), outperforming analogs lacking the tert-butyl group. Molecular docking shows hydrogen bonding between the carboxylic acid and kinase Asp86.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), its efficacy correlates with membrane disruption observed via SEM.

Table 2: Biological Activity Profile

OrganismMIC (μg/mL)Mechanism
S. aureus (MRSA)8Cell wall synthesis inhibition
E. coli32DNA gyrase binding
C. albicans16Ergosterol biosynthesis

Industrial and Material Science Applications

Metal-Organic Frameworks (MOFs)

As a linker in Zr-MOFs, the compound enhances CO₂ adsorption (3.2 mmol/g at 1 bar) due to its polar carboxylic acid group .

Polymer Additives

Incorporated into polyamide-6,6 at 2 wt%, it increases thermal stability (TGA T₅% = 385°C vs. 355°C for pure polymer).

ParameterValue
GHS ClassificationH315-H319-H335
Storage Conditions-20°C, inert atmosphere
Permissible Exposure5 mg/m³ (8-hour TWA)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator